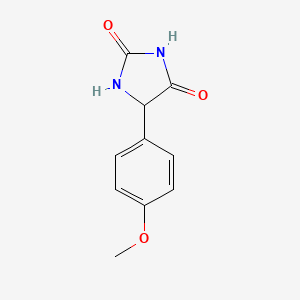

5-(4-Methoxyphenyl)imidazolidine-2,4-dione

Description

Historical Context and Significance of Hydantoin (B18101) Derivatives in Therapeutics

The history of hydantoin begins in 1861, when it was first isolated by the German chemist Adolf von Baeyer during his research on uric acid. wikipedia.org A key synthetic method, now known as the Urech hydantoin synthesis, was developed by Friedrich Urech in 1873, who synthesized 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate. wikipedia.org

The therapeutic significance of the hydantoin scaffold was not realized until the 20th century. A major breakthrough occurred with the synthesis of 5,5-diphenylhydantoin, now known as phenytoin (B1677684), by Heinrich Biltz in Germany in 1908. nih.gov Initially disregarded as a sedative, its potent anticonvulsant properties were discovered in 1936 through a new animal screening model developed by Tracy Putnam and H. Houston Merritt. nih.gov This discovery marked a new era in the treatment of epilepsy, establishing hydantoins as a major class of anticonvulsant drugs. rxlist.comjddtonline.infojddtonline.info Following phenytoin, other hydantoin derivatives were developed and introduced into clinical practice, including fosphenytoin, a more soluble prodrug of phenytoin, and ethotoin. wikipedia.orgresearchgate.netmdpi.com The success of these early compounds cemented the importance of the hydantoin ring as a foundational structure in therapeutic drug design. researchgate.net

Overview of the Pharmacological Relevance of Imidazolidine-2,4-dione Core Structures

The imidazolidine-2,4-dione core is a versatile pharmacophore that gives rise to a wide array of biological activities. researchgate.net This structural versatility allows for modifications that can tune the molecule's properties to interact with a diverse set of biological targets. nih.gov Consequently, derivatives of this scaffold have been investigated and developed for numerous therapeutic applications beyond their initial use as anticonvulsants.

The broad pharmacological profile includes applications as antiarrhythmic, anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. ekb.egjddtonline.inforesearchgate.net For instance, nitrofurantoin (B1679001) is a hydantoin-containing antibacterial agent, while dantrolene (B1669809) is used as a skeletal muscle relaxant. wikipedia.orgmdpi.com Nilutamide, another derivative, is a nonsteroidal antiandrogen used in the treatment of prostate cancer. ekb.egjddtonline.info The wide range of activities demonstrates the core's significance in drug discovery and its potential for developing novel therapies for various diseases. nih.govjddtonline.info

| Pharmacological Activity | Description | Key Examples | References |

|---|---|---|---|

| Anticonvulsant | Used in the treatment of seizure disorders by modulating ion channels. | Phenytoin, Fosphenytoin, Ethotoin | nih.govwikipedia.orgrxlist.comjddtonline.infomdpi.com |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through mechanisms like Bcl-2 inhibition and EGFR inhibition. | Nilutamide, Enzalutamide | nih.govekb.egresearchgate.netnih.gov |

| Antimicrobial | Shows activity against bacteria and fungi. | Nitrofurantoin, Iprodione (fungicide) | nih.govekb.egwikipedia.orgmdpi.commdpi.com |

| Antiarrhythmic | Used to treat irregular heartbeats. | Ropitoin, Azimilide | wikipedia.orgjddtonline.infomdpi.com |

| Anti-inflammatory | Demonstrates potential in reducing inflammation. | 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione | jddtonline.inforesearchgate.netmdpi.com |

| Antidiabetic | Investigated for potential in managing diabetes, including as aldose reductase inhibitors. | 1-(4-Methoxyphenyl)imidazolidine-2,4-dione | ekb.egresearchgate.netmdpi.comnih.gov |

| Muscle Relaxant | Used to treat muscle spasticity and related conditions. | Dantrolene | wikipedia.orgmdpi.com |

| Enzyme Inhibition | Acts as an inhibitor for various enzymes such as lymphoid-specific tyrosine phosphatase (LYP). | Cinnamic acids-based imidazolidine-2,4-diones | jddtonline.infonih.gov |

Academic Research Focus on 5-(4-Methoxyphenyl)imidazolidine-2,4-dione and Analogous Compounds

Academic research has shown a sustained interest in the synthesis and biological evaluation of C-5 substituted hydantoins, with the 5-aryl substitution pattern being particularly prominent. researchgate.net The compound this compound and its analogs are subjects of such research, exploring their synthetic routes and potential pharmacological activities.

The synthesis of these compounds often involves the reaction of an appropriately substituted amino acid with an isocyanate or isothiocyanate. researchgate.netnih.gov For example, (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione was synthesized by reacting C-4-Methoxyphenylglycine with phenyl isocyanate, resulting in an 87.6% yield. nih.gov This highlights a common and effective method for creating C-5 and N-3 disubstituted hydantoins.

Research into analogous structures includes the synthesis of 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, which was investigated for its potential anti-diabetic properties. nih.gov Another related compound, 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, was synthesized via a three-component reaction involving ethyl pyruvate, p-anisidine (B42471), and phenyl isocyanate, and its structure was confirmed using various spectral analyses and X-ray crystallography. mdpi.comresearchgate.net These studies demonstrate the ongoing exploration of the chemical space around the this compound core to discover new compounds with potential therapeutic value.

| Compound Name | Synthesis Method | Reported Research Focus/Findings | References |

|---|---|---|---|

| (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | Reaction of C-4-Methoxyphenylglycine and phenyl isocyanate. | Successful synthesis with a reported yield of 87.6%. Characterized by melting point. | nih.gov |

| 1-(4-Methoxyphenyl)imidazolidine-2,4-dione | Reaction of 1-(4-methoxyphenyl)urea with sodium hydride and ethyl chloroacetate. | Synthesized as part of an investigation into new anti-diabetic drugs. Crystal structure determined. | nih.gov |

| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | Three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. | Synthesized and fully characterized by NMR, IR, HRMS, and X-ray crystallography. | mdpi.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-7-4-2-6(3-5-7)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCSOTJUBCFLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295358 | |

| Record name | 5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6617-78-3 | |

| Record name | 6617-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 4 Methoxyphenyl Imidazolidine 2,4 Dione and Its Derivatives

Classical and Contemporary Synthetic Routes to Imidazolidine-2,4-diones

The synthesis of the imidazolidine-2,4-dione core can be achieved through several established and modern chemical reactions. These methods offer different advantages regarding starting material availability, reaction conditions, and substitution patterns on the final product.

Bucherer-Bergs Reaction and its Adaptations for Imidazolidine-2,4-dione Synthesis

The Bucherer-Bergs reaction stands as one of the most direct and convenient methods for preparing 5-substituted and 5,5-disubstituted hydantoins. nih.govmdpi.comencyclopedia.pub This multicomponent reaction (MCR) typically involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium (B1175870) carbonate in an aqueous ethanol (B145695) solution at temperatures between 60-70°C. nih.govmdpi.comencyclopedia.pub For the synthesis of 5-(4-methoxyphenyl)imidazolidine-2,4-dione, the starting carbonyl compound is 4-methoxybenzaldehyde.

The reaction mechanism is thought to begin with the formation of an imine from the aldehyde and ammonia (B1221849) (from ammonium carbonate), which is then attacked by the cyanide ion to form an α-aminonitrile intermediate. wikipedia.orgalfa-chemistry.com This aminonitrile subsequently reacts with carbon dioxide, also generated from ammonium carbonate, to form a cyano-carbamic acid. wikipedia.org An intramolecular cyclization then occurs, leading to a 5-imino-oxazolidin-2-one, which rearranges through an isocyanate intermediate to yield the final, more stable hydantoin (B18101) product. mdpi.comwikipedia.org Another proposed pathway involves the cyclization of the aminonitrile-derived carbamide to a 4-imino-2-oxoimidazolidine ring, which is then hydrolyzed to the hydantoin. mdpi.com

The scope of the Bucherer-Bergs synthesis is broad, accommodating a wide variety of aldehydes and ketones, and the resulting hydantoins are often crystalline and easy to purify. nih.gov While the reaction generally works well, some challenging substrates may require modified conditions, such as the use of solvents like dimethylformamide or the application of ultrasonication to accelerate the reaction. nih.gov

Knoevenagel Condensation Approaches for 5-Arylideneimidazolidine-2,4-diones

The Knoevenagel condensation provides a route to 5-arylideneimidazolidine-2,4-diones, which are key precursors to saturated 5-aryl derivatives. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, hydantoin, with a carbonyl compound. nih.govsemanticscholar.org For the synthesis of the precursor to the title compound, hydantoin is reacted with 4-methoxybenzaldehyde. google.comresearchgate.net

The reaction typically yields 5-(4-methoxybenzylidene)hydantoin. A patented process describes achieving a 95% yield of 5-(4'-methoxybenzylidene)-hydantoin from the reaction of hydantoin and 4-methoxybenzaldehyde. google.com These 5-arylidene derivatives are valuable intermediates themselves, exhibiting a range of biological activities. nih.gov Furthermore, the exocyclic double bond in the 5-arylidene product can be subsequently reduced through catalytic hydrogenation to afford the target this compound.

Synthesis from Amino Acid Precursors (e.g., C-phenylglycine derivatives)

The Urech hydantoin synthesis and its variations offer a classical method for preparing hydantoins from α-amino acids. researchgate.netwikipedia.orgdrugfuture.comacs.org This pathway is particularly relevant for producing optically active hydantoins if an enantiomerically pure amino acid is used as the starting material. For the synthesis of this compound, the required precursor is C-4-methoxyphenylglycine. nih.gov

The synthesis involves two main steps: the formation of a hydantoic acid (an α-ureido acid) intermediate, followed by an acid-catalyzed cyclization. drugfuture.com A specific procedure for a derivative involves reacting C-4-methoxyphenylglycine with phenyl isocyanate to form the N-phenyl substituted hydantoin, (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione, in high yield (87.6%). nih.gov The initial step is the formation of the corresponding C-arylglycine derivative via a Strecker synthesis from 4-methoxybenzaldehyde, potassium cyanide, and ammonium chloride, followed by acid hydrolysis. nih.govresearchgate.net The resulting amino acid is then reacted with an isocyanate, and subsequent acid hydrolysis promotes the cyclization to the final imidazolidine-2,4-dione ring. nih.govresearchgate.net

Multicomponent Reaction Strategies in Hydantoin Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. mdpi.comjsynthchem.com They are prized for their ability to rapidly generate molecular complexity from simple precursors. jsynthchem.com

The Bucherer-Bergs reaction, as detailed previously, is a prime example of an MCR used for hydantoin synthesis. nih.govencyclopedia.pubjsynthchem.comorganic-chemistry.org It combines an aldehyde or ketone, a cyanide salt, and ammonium carbonate to directly form the hydantoin ring system. mdpi.com A limitation of the classical Bucherer-Bergs reaction is that it typically offers only one point of diversity, stemming from the initial carbonyl compound. mdpi.com

Other MCRs have also been adapted for hydantoin synthesis. The Ugi reaction, a four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide, can be used to generate α-acylamino amide intermediates. nih.gov These intermediates can then be cyclized to form hydantoins. For example, a Ugi four-component condensation (U-4CC) combined with a base-induced cyclization has been developed for the synthesis of 1,3,5-trisubstituted hydantoins. nih.gov A related three-component version, the Ugi-Joullié reaction, uses cyclic imines and has been exploited to create libraries of drug-like fused bicyclic hydantoins. thieme-connect.comresearchgate.netwhiterose.ac.uk This approach often uses trifluoroacetic acid as a synthetic equivalent for chloroformic acid to facilitate the subsequent cyclization. thieme-connect.comresearchgate.net

Cyclization Methods for Imidazolidine-2,4-dione Ring Formation

The final ring-closing step is a critical transformation in many hydantoin syntheses. Various strategies exist, often depending on the nature of the acyclic precursor.

One common method is the acid-catalyzed cyclization of hydantoic acids (α-ureido acids), which are the key intermediates in the Urech synthesis. drugfuture.com Similarly, the cyclization of α-ureido esters can be promoted under basic conditions to yield hydantoins. nih.govacs.org This approach is useful for preparing a range of 3- and/or 5-substituted hydantoins. organic-chemistry.org

Another route involves the cyclization of α-amino amides. These precursors can be reacted with reagents like phosgene, triphosgene (B27547), or 1,1'-carbonyldiimidazole (B1668759) (CDI) to generate an isocyanate intermediate in situ, which then undergoes intramolecular cyclization. nih.gov The use of triphosgene has been shown to be effective for preparing enantiomerically pure hydantoins from optically pure α-amino amides without causing racemization. organic-chemistry.org The cyclization of ureidoacetamides has also been achieved via thermal promotion. researchgate.net

The hydrolysis of the hydantoin ring can lead to the formation of N-carbamoyl-amino acids, and this process is reversible. researchgate.netnih.gov This equilibrium highlights the close chemical relationship between the cyclic hydantoin and its open-chain ureido acid form.

Functionalization and Derivatization Strategies

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the generation of diverse chemical libraries. The hydantoin ring possesses two nitrogen atoms, at the N-1 and N-3 positions, which can be functionalized.

Alkylation is a common derivatization strategy. Due to the higher acidity of the N-3 proton (an imide proton) compared to the N-1 proton (an amide proton), alkylation under standard basic conditions typically occurs selectively at the N-3 position. jst.go.jp However, methods for direct and selective N-1 alkylation have been developed. The use of potassium bases, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (B95107) (THF) has been shown to effectively promote N-1 methylation of hydantoins like phenytoin (B1677684) in good yields. jst.go.jpnih.gov This regioselectivity offers a powerful tool for creating specific substitution patterns. jst.go.jp Phase-transfer catalysis has also been employed for the efficient alkylation of various hydantoins. acs.org

In a related context, the precursor 5-(4-methoxybenzylidene)hydantoin has been derivatized at the N-3 position. In one study, this compound was reacted with various ethyl or methyl (2-bromoacetyl)esters in the presence of potassium hydroxide (B78521) in methanol (B129727) to yield a series of N-3 substituted ester derivatives. semanticscholar.org

N-Substitution Pathways (e.g., arylsulfonyl, piperazinyl, alkyl groups)

The nitrogen atoms of the imidazolidine-2,4-dione ring are key sites for introducing structural diversity. Various substituents, including arylsulfonyl, piperazinyl, and alkyl groups, can be appended to the N-1 and N-3 positions, significantly altering the molecule's steric and electronic properties.

Arylsulfonyl Substitution: The introduction of an arylsulfonyl group, a common pharmacophore, can be achieved through reaction with the corresponding arylsulfonyl chloride. For instance, the synthesis of 1-(4-methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione has been accomplished by reacting 5-methyl-5-phenylimidazolidine-2,4-dione with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). hilarispublisher.com This method provides a general route for the N-sulfonylation of hydantoin rings.

Piperazinyl Substitution: The incorporation of a piperazine (B1678402) moiety, known to enhance aqueous solubility and modulate biological activity, can be accomplished through N-alkylation. A general method involves the reaction of a substituted thiazolidine-2,4-dione with a butyryl ciprofloxacin (B1669076) intermediate, which contains a piperazine ring, in dimethylformamide (DMF) using a strong base like potassium hydroxide. nih.gov This strategy can be adapted for the synthesis of N-piperazinyl derivatives of this compound.

Alkyl and Aryl Substitution: N-alkylation and N-arylation are fundamental transformations for this class of compounds. A direct approach to synthesizing N-substituted derivatives involves the reaction of a preformed C-5 substituted amino acid with an isocyanate. For example, the reaction of C-4-methoxyphenylglycine with phenyl isocyanate, followed by acid-catalyzed cyclization, yields (±)-3-phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione. nih.govmdpi.com This method highlights the synthesis of an N-aryl substituted derivative. N3-alkylation of 5,5-disubstituted imidazolidine-2,4-diones is a common strategy to modify the core scaffold. semanticscholar.org

| Reagent 1 | Reagent 2 | Conditions | Product | Reference |

| 5-Methyl-5-phenylimidazolidine-2,4-dione | 4-Methoxybenzenesulfonyl chloride | Triethylamine, DMAP, CH2Cl2 | 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione | hilarispublisher.com |

| Thiazolidine-2,4-dione derivatives | Butyryl ciprofloxacin | KOH, DMF | N-4-Piperazinyl Butyryl Thiazolidinedione derivatives | nih.gov |

| C-4-Methoxyphenylglycine | Phenyl isocyanate | Acid hydrolysis | (±)-3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | nih.gov |

C-5 Position Modifications (e.g., arylidene, bis-aryl, ethyl, methyl)

Arylidene Derivatives: The Knoevenagel condensation is a classical and widely used method for the synthesis of 5-arylidene derivatives. This reaction involves the condensation of an active methylene compound, such as thiazolidine-2,4-dione, with an aromatic aldehyde in the presence of a basic catalyst like piperidine (B6355638) in ethanol. nih.gov This methodology is readily applicable to this compound to generate various 5-arylidene derivatives.

Bis-Aryl Derivatives: The synthesis of 5,5-diarylhydantoins can be achieved through methods like the Bucherer-Bergs reaction or from α-diketones. For instance, the condensation of benzil (B1666583) (a 1,2-diaryl-α-diketone) with urea (B33335) in the presence of a base like sodium hydroxide in ethanol and water is a known route to 5,5-diphenylimidazolidine-2,4-dione. bepls.comresearchgate.net This approach can be adapted using appropriately substituted benzils to create bis-aryl derivatives.

Ethyl and Methyl Substitution: The introduction of small alkyl groups like ethyl and methyl at the C-5 position can be accomplished through multi-component reactions. A three-component reaction involving ethyl pyruvate, p-anisidine (B42471) (4-methoxyaniline), and phenyl isocyanate in refluxing chloroform (B151607) with sodium hydroxide as a base yields 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. mdpi.com This reaction provides a direct route to a C-5 methyl-substituted derivative. The synthesis of 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione has been achieved by reacting C-4-ethylphenylglycine with phenyl isocyanate, followed by acid-catalyzed cyclization. researchgate.net

| Starting Material(s) | Reagent(s) | Product | Modification Type | Reference |

| Thiazolidine-2,4-dione, Aromatic aldehyde | Piperidine, Ethanol | 5-Arylidene-thiazolidine-2,4-dione | Arylidene | nih.gov |

| Benzil, Urea | NaOH, Ethanol, Water | 5,5-Diphenylimidazolidine-2,4-dione | Bis-aryl | bepls.comresearchgate.net |

| Ethyl pyruvate, p-Anisidine, Phenyl isocyanate | NaOH, Chloroform | 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | Methyl | mdpi.com |

| C-4-Ethylphenylglycine, Phenyl isocyanate | Acid hydrolysis | 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione | Ethyl | researchgate.net |

Synthesis of Thio-Analogs (2-Thioxoimidazolidin-4-ones)

The replacement of one or both carbonyl oxygen atoms with sulfur to form thiohydantoins is a common isosteric replacement strategy in medicinal chemistry. The synthesis of 2-thio-analogs of imidazolidine-2,4-diones can be achieved through several synthetic routes.

A direct and efficient method involves the reaction of an appropriate amino acid with an isothiocyanate. For example, the reaction of C-4-methoxyphenylglycine with phenyl isothiocyanate, followed by acid hydrolysis, yields (±)-3-phenyl-5-(4-methoxyphenyl)-2-thioxo-imidazolidine-4-one. nih.govmdpi.com This method provides a straightforward route to N,C-disubstituted 2-thiohydantoins.

Another approach involves the condensation of an amino acid with thiourea (B124793). For instance, heating L-tyrosine with thiourea results in the formation of 5-[(4-hydroxyphenyl)methyl]-2-thioxoimidazolidin-4-one. mdpi.com This method can be adapted using 4-methoxyphenyl-substituted amino acids to generate the corresponding 2-thiohydantoin.

| Starting Material(s) | Reagent(s) | Conditions | Product | Reference |

| C-4-Methoxyphenylglycine | Phenyl isothiocyanate | Acid hydrolysis | (±)-3-Phenyl-5-(4-methoxyphenyl)-2-thioxo-imidazolidine-4-one | nih.govmdpi.com |

| L-Tyrosine | Thiourea | Heat (180-190 °C) | 5-[(4-Hydroxyphenyl)methyl]-2-thioxoimidazolidin-4-one | mdpi.com |

| 2-Nitro benzylidene)thiosemicarbazide | Ethyl chloroacetate | - | (2-Nitro benzylidene amino)-2-thioxomidazolidine-4-one | uobaghdad.edu.iq |

Application of Green Chemistry Principles in Imidazolidine-2,4-dione Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance efficiency. The synthesis of imidazolidine-2,4-diones is no exception, with several green methodologies being explored. bepls.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. The Knoevenagel condensation for the synthesis of 5-benzylidene-thiazolidine-2,4-diones, a related class of compounds, has been efficiently carried out under microwave irradiation. hilarispublisher.comresearchgate.net This technique can be applied to the synthesis of 5-arylidene-5-(4-methoxyphenyl)imidazolidine-2,4-diones.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The ultrasound-assisted synthesis of 2,4-thiazolidinedione (B21345) and rhodanine (B49660) derivatives has been reported, demonstrating the utility of this green technique. nih.gov This method offers a promising alternative for the synthesis of imidazolidine-2,4-dione derivatives.

Solvent-Free and Water-Based Synthesis: The use of hazardous organic solvents is a major concern in chemical synthesis. Developing solvent-free or water-based synthetic protocols is a key goal of green chemistry. The synthesis of 5,5-diphenylimidazolidine-2,4-dione (phenytoin) has been achieved using water as a green solvent. bepls.com Furthermore, Knoevenagel condensations for related heterocycles have been performed under solvent-free conditions, often with microwave assistance. researchgate.net The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, also represents a green alternative for such syntheses. mdpi.com

| Green Chemistry Approach | Reaction Type | Substrate(s) | Catalyst/Conditions | Benefits | Reference |

| Microwave Irradiation | Knoevenagel Condensation | Thiazolidine-2,4-dione, Aromatic Aldehydes | Piperidine | Reduced reaction time, high yields | researchgate.net |

| Ultrasound Irradiation | Knoevenagel Condensation | 2,4-Thiazolidinedione/Rhodanine, Arylaldehydes | Task-specific ionic liquid | Excellent yields, recyclable catalyst | nih.gov |

| Green Solvent | Condensation | Benzil, Urea | Water | Environmentally friendly | bepls.com |

| Deep Eutectic Solvent | Knoevenagel Condensation | N-allylrhodanine, 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | L-proline-based DES | High yield, no purification needed | mdpi.com |

Structure Activity Relationship Sar Studies of 5 4 Methoxyphenyl Imidazolidine 2,4 Dione and Analogs

Correlation Between Substituent Variations at N-1, N-3, and C-5 Positions and Biological Activity

The biological activity of hydantoin (B18101) derivatives can be finely tuned by introducing various substituents at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring.

N-1 Position: Substitution at the N-1 position significantly impacts the pharmacological activity. For instance, in a series of antischistosomal aryl hydantoins, substitution at the N-1 position with small alkyl groups, such as methyl or ethyl, was found to increase antiandrogenic potency. nih.gov Conversely, introducing a 1-benzenesulfonyl group to 5,5-diphenylhydantoin resulted in a compound with potent anti-inflammatory and anticonvulsant activity, comparable to the parent drug Phenytoin (B1677684). pcbiochemres.com However, in some cases, substitution at N-1 can be detrimental to activity. For certain TACE inhibitors, the N-1 substituted hydantoins were found to be less active. nih.gov

N-3 Position: The N-3 position is another critical site for modifying activity. The introduction of various substituents at this position has been explored to enhance anticonvulsant properties. For example, in a series of 5,5-cyclopropanespirohydantoins, compounds with specific N-3 substituents showed potent activity in the maximal electroshock seizure (MES) test. nih.gov Similarly, for 5-ethyl-5-phenylhydantoin, a 3-methoxymethyl derivative was effective against both MES and pentylenetetrazole-induced seizures. nih.gov In contrast, for a series of 3,5-disubstituted hydantoins with potential antiproliferative activity, a 3-benzhydryl-5-phenyl hydantoin derivative showed moderate antitumor activity with no cytotoxic effects on normal cells. semanticscholar.org

C-5 Position: The substituent at the C-5 position is arguably one of the most crucial determinants of a hydantoin's biological action. An aromatic substituent at C-5 is considered essential for anticonvulsant activity in many hydantoin-based drugs. cutm.ac.inslideshare.net For example, replacing one of the phenyl groups in Phenytoin with a 4-fluorophenyl or 3-fluorophenyl group retained activity in the MES assay. pcbiochemres.com In another study on anticonvulsants, phenylmethylenehydantoins substituted with alkyl, halogen, or alkoxyl groups on the phenyl ring exhibited good activity. scilit.com However, the nature of the C-5 substituent can also direct the compound towards other therapeutic targets. For example, spiro hydantoins derived from ketones fused to an aromatic ring are potent aldose reductase inhibitors. nih.gov

The following table summarizes the effect of substitutions on the anticonvulsant activity of some hydantoin derivatives.

| Parent Compound | Position of Substitution | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 5,5-diphenylhydantoin (Phenytoin) | N-1 | Benzenesulfonyl | Potent anti-inflammatory and anticonvulsant activity. | pcbiochemres.com |

| 5-ethyl-5-phenylhydantoin | N-3 | Methoxymethyl | Effective against both MES and PTZ seizures. | nih.gov |

| 5-ethyl-5-phenylhydantoin | N-3 | Acetoxymethyl | Good activity against MES seizures. | nih.gov |

| 5,5-diphenylhydantoin (Phenytoin) | C-5 | One phenyl replaced by 4-Fluorophenyl | Active in MES assay, with a long duration of action. | pcbiochemres.com |

Influence of the 4-Methoxyphenyl (B3050149) Moiety on Pharmacological Profiles

The methoxy (B1213986) group is a common substituent in many natural products and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govresearchgate.net Its presence on the phenyl ring at the C-5 position of the hydantoin core can have varied effects on the pharmacological profile.

In some contexts, electron-donating groups like a methoxy group can diminish activity. For a series of antischistosomal aryl hydantoins, it was noted that electron-donating substituents such as methoxy or dimethylamino at positions 3 or 4 of the C-5 phenyl ring reduced the desired biological activity. nih.govacs.org This suggests that for certain targets, an electron-rich phenyl ring at C-5 is not favorable for optimal interaction.

Conversely, the 4-methoxyphenyl group is a key feature in many other biologically active compounds, where it contributes positively to their function. For example, 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives have been investigated as inhibitors of VEGFR-2 kinase, showing antiproliferative activity against several human cancer cell lines. mdpi.com In another instance, N-(4-methoxyphenyl)pentanamide, a simplified analog of albendazole, displayed significant anthelmintic properties with lower cytotoxicity than the parent drug. nih.gov The 4-methoxyphenyl moiety is also present in compounds targeting the central nervous system, such as para-methoxyphenylpiperazine (pMeOPP), which has stimulant effects. wikipedia.orgcaymanchem.com

The table below shows examples of compounds containing a 4-methoxyphenyl group and their associated biological activities.

| Compound Class | Specific Moiety | Observed Biological Activity/Role | Reference |

|---|---|---|---|

| Antischistosomal Aryl Hydantoins | Methoxy group on C-5 Phenyl Ring | Diminished antischistosomal activity. | nih.govacs.org |

| Thiazolidin-2,4-dione derivatives | 5-(4-Methoxybenzylidene) | VEGFR-2 kinase inhibition and antiproliferative activity. | mdpi.com |

| Albendazole Analogs | N-(4-methoxyphenyl) | Anthelmintic properties with reduced cytotoxicity. | nih.gov |

| Piperazine (B1678402) Derivatives | 1-(4-methoxyphenyl)piperazine | Stimulant and euphoric properties. | caymanchem.com |

Stereochemical Considerations and Diastereomeric/Enantiomeric Effects on Activity

The C-5 carbon of 5-substituted hydantoins is a stereogenic center when the two substituents at this position are different, as is the case for 5-(4-Methoxyphenyl)imidazolidine-2,4-dione (which has a hydrogen and a 4-methoxyphenyl group). The resulting enantiomers can exhibit significantly different pharmacological activities, a common phenomenon in drug action where biological targets like receptors and enzymes can recognize stereoisomers as distinct chemical entities. acs.org

Studies on hydantoin derivatives targeting the serotonin (B10506) 5-HT7 receptor have clearly demonstrated the importance of stereochemistry. The affinity for the receptor was found to be strongly dependent on the absolute configuration of the C-5 stereocenter. nih.gov For a series of hydantoin-piperazine derivatives, the S configuration at C-5 was preferred for high 5-HT7 receptor affinity. nih.gov This enantioselectivity highlights that one enantiomer may fit much more favorably into the receptor's binding site than the other.

This stereochemical dependence is not limited to neurotransmitter receptors. In the development of aldose reductase inhibitors, a class of drugs for treating diabetic complications, stereochemistry proved to be critical. For the spiro hydantoin compound Sorbinil (2,4-dihydro-6-fluorospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione), the inhibitory activity resides exclusively in the (4S)-isomer. nih.gov This indicates a highly specific three-dimensional requirement for binding to the active site of the aldose reductase enzyme.

Similarly, the metabolism of hydantoins can be stereoselective. The formation of the p-hydroxyphenyl metabolite of Phenytoin was shown to be inhibited differently by its own enantiomers, with the (S)-enantiomer showing higher inhibitory activity on the formation of both (S)- and (R)-metabolites. nih.gov

These findings underscore the necessity of evaluating individual stereoisomers in drug development, as testing a racemic mixture can mask the true potency of the active enantiomer or hide potential side effects associated with the less active or inactive one. acs.org

Analysis of Molecular Features Enhancing or Diminishing Target Affinity and Selectivity

The affinity and selectivity of this compound analogs for their biological targets are governed by a combination of molecular features, including hydrogen bonding capacity, lipophilicity, and specific steric and electronic interactions.

Hydrogen Bonding: The hydantoin ring itself is rich in hydrogen bond donors (N-H groups at positions 1 and 3) and acceptors (carbonyl oxygens at C-2 and C-4). nih.gov These groups are crucial for anchoring the molecule within a receptor's binding pocket. researchgate.netresearchgate.net X-ray crystallography studies of TACE inhibitors with a hydantoin moiety revealed that the hydantoin coordinates to the zinc ion in the enzyme's active site, a critical interaction for inhibition. nih.gov The ability to form specific hydrogen bonds often dictates the potency and selectivity of a compound. The loss or misplacement of a key hydrogen bond can lead to a significant drop in binding affinity. nih.govplos.org

Electronic and Steric Effects of Substituents: The electronic nature of the substituents on the 5-phenyl ring plays a significant role. As noted earlier, electron-donating groups like methoxy can diminish activity for some targets (e.g., antischistosomal), while electron-withdrawing groups might be preferred. nih.govacs.org For anticonvulsant activity in one series, polar groups like -NO2 or -OH on the phenyl ring were found to be less active or inactive. scilit.com Steric bulk is also a factor; the size and shape of the substituent must be complementary to the topology of the binding site to avoid unfavorable steric clashes.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Mode Delineation

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the binding mechanism and affinity of a ligand for its protein target. Studies on imidazolidine-2,4-dione and structurally related thiazolidine-2,4-dione derivatives have utilized molecular docking to elucidate their interactions with various biological targets.

For instance, a series of novel 5-(aryl-alkoxy-benzylidine)-imidazolidine-2,4-diones were designed and evaluated as potential Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists. researchgate.net Molecular modeling and docking studies were performed using the 3D protein crystal structure of the PPARγ receptor to predict the binding modes of these compounds. researchgate.net The results indicated that the designed molecules had fit scores comparable to the reference drug, rosiglitazone, suggesting a similar binding orientation within the receptor's active site. researchgate.net

In a different context, docking studies were performed on thiazolidine-2,4-dione derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. One study found that the most potent inhibitor, compound 7f , exhibited a binding mode nearly identical to the known inhibitor sorafenib. nih.gov The docking analysis revealed crucial hydrogen bond interactions with key amino acid residues in the VEGFR-2 active site, such as Cys919 and Asp1046, which are essential for potent inhibitory activity. nih.govnih.gov Similarly, another study on thiazolidine-2,4-dione derivatives as dual VEGFR-2/EGFR inhibitors showed that the furan (B31954) ring of a highly active compound formed a hydrogen bond with Cys919, while the acetamide (B32628) linker interacted with Asp1046 and Glu885. nih.gov

These docking studies are instrumental in rationalizing the structure-activity relationships (SAR) observed in biological assays and provide a structural basis for the design of more potent and selective inhibitors. The data obtained from these simulations often correlate well with experimental biological screening results. nih.gov

Table 1: Molecular Docking Interaction Data for Related Dione (B5365651) Derivatives

| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|---|

| 5-(Aryl-alkoxy-benzylidine)-imidazolidine-2,4-diones | PPARγ | Not specified | Similar fit score to Rosiglitazone | researchgate.net |

| Thiazolidine-2,4-dione derivative 7f | VEGFR-2 | Cys919, Asp1046 | IC₅₀ = 0.12 µM (in vitro) | nih.gov |

| Thiazolidine-2,4-dione derivative 5g | VEGFR-2 | Cys919, Asp1046, Glu885, Lys868 | Affinity Value = -102.80 kcal/mol | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological activity.

This strategy was employed in the design of 5-(aryl-alkoxy-benzylidine)-imidazolidine-2,4-dione derivatives as PPARγ agonists. A pharmacophore model was constructed based on known PPARγ agonists, and the designed molecules were evaluated for their ability to fit this model. researchgate.net The study found that the fit scores of the designed imidazolidine-2,4-dione derivatives were very similar to that of the reference drug, rosiglitazone, indicating that they successfully captured the key features required for PPARγ activation. researchgate.net This approach validates the imidazolidine-2,4-dione scaffold as a suitable core for developing new agents targeting this receptor.

While specific pharmacophore models for 5-(4-Methoxyphenyl)imidazolidine-2,4-dione were not found, the principle is widely applied to its structural class. For example, the established pharmacophore for thiazolidinedione-based PPARγ agonists typically includes a hydrogen-bond-donating acidic head (the dione ring), a central aromatic ring, and a second hydrophobic/aromatic tail. vensel.org The imidazolidine-2,4-dione ring serves as a bioisosteric replacement for the thiazolidine-2,4-dione head group in these models.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. mdpi.com This technique allows researchers to assess the stability of the predicted binding pose from docking studies, analyze conformational changes in both the ligand and the protein, and understand the energetic contributions of various interactions. mdpi.comnih.gov

MD simulations were conducted to study the inhibitory mechanism of imidazolidine-2,4-dione derivatives on Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. nih.gov The simulations revealed that the binding of the inhibitor stabilized the catalytic region of the PTP1B protein, particularly affecting the flexibility of the P-loop region, which contains key residues like Cys215. nih.gov This study provided, for the first time, a dynamic view of how imidazolidine-2,4-dione derivatives exert their inhibitory effect at the molecular level. nih.gov

In another study, MD simulations were used to investigate the structural and kinetic characteristics of a novel thiazolidine-2,4-dione derivative (compound 22 ) complexed with VEGFR-2. nih.gov The simulations helped to confirm the stability of the complex and provided insights into the dynamic interactions that contribute to its high inhibitory potency. nih.gov Such simulations are crucial for validating docking results and understanding the time-dependent behavior of the ligand in the binding pocket, offering a more realistic representation of the biological environment. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is highly dependent on its pharmacokinetic profile, which is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Predicting these properties in silico is a critical step in early-stage drug discovery to filter out compounds with poor drug-like characteristics, thereby reducing late-stage attrition and financial losses. nih.gov

Several studies on imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have included in silico ADME predictions. For a series of novel thiazolidine-2,4-dione derivatives, ADMET profiles were calculated to assess their potential as drug candidates. nih.govnih.gov The predictions suggested that the compounds generally fell within acceptable ranges for drug-likeness. nih.govnih.gov Key findings from these studies often include:

Oral Bioavailability: Many derivatives are predicted to have good to moderate human intestinal absorption. nih.gov

Blood-Brain Barrier (BBB) Penetration: A common prediction for this class of compounds is negligible BBB penetration, which is advantageous for avoiding unwanted central nervous system (CNS) side effects. nih.gov

Metabolism: Predictions often focus on inhibition of Cytochrome P450 (CYP) enzymes. For example, several thiazolidine-2,4-dione derivatives were predicted not to inhibit the CYP2D6 enzyme, suggesting a lower risk of drug-drug interactions and better liver safety. nih.gov

Compliance with predictive models like Lipinski's Rule of Five is also commonly assessed to gauge the oral bioavailability of the compounds. vensel.org

Table 2: Predicted In Silico ADME Properties for Related Dione Scaffolds

| Property | Prediction/Finding | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption | Predicted to be poor for some series | Affects oral bioavailability | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be negligible | Potential for reduced CNS side effects | nih.gov |

| CYP2D6 Inhibition | Predicted to be non-inhibitory | Lower risk of drug-drug interactions and liver toxicity | nih.gov |

| Drug-Likeness | Generally found to be acceptable | Indicates potential to be developed into an oral drug | nih.govnih.gov |

| Metabolic Stability | Nine compounds in one study showed best metabolic stability | Indicates resistance to metabolic breakdown, potentially leading to longer duration of action | vensel.org |

In Silico Toxicity Prediction (e.g., hepatocytotoxicity, neurocytotoxicity)

Early assessment of potential toxicity is crucial to prevent the progression of compounds that may prove harmful. In silico toxicity prediction uses computational models to identify potential liabilities such as carcinogenicity, mutagenicity, and organ-specific toxicity. nih.gov These models are often built using machine learning algorithms trained on large datasets of known toxic compounds and can identify structural alerts—substructures that are associated with a specific type of toxicity. nih.gov

For derivatives of the thiazolidine-2,4-dione and imidazolidine-2,4-dione scaffolds, in silico toxicity assessments have been performed to guide safer drug design. In one study, the predicted ADMET report for a series of thiazolidine-2,4-diones revealed that five of the designed molecules had favorable properties related to the hERG (human Ether-à-go-go-Related Gene) channel. vensel.org Inhibition of the hERG channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia, so early prediction of hERG liability is critical.

Furthermore, predictions regarding hepatotoxicity (liver toxicity) are common. The predicted lack of inhibition of key metabolic enzymes like CYP2D6 can suggest a lower risk of certain types of liver toxicity. nih.gov While direct predictions of hepatocytotoxicity or neurocytotoxicity for this compound were not specifically found, the general methodologies are well-established and routinely applied to this class of compounds during the drug design phase to minimize safety risks. nih.gov

Advanced Analytical Characterization Techniques in the Research of 5 4 Methoxyphenyl Imidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT) for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet. The four protons on the benzene (B151609) ring would present as a characteristic AA'BB' system of two doublets, typical of a 1,4-disubstituted aromatic ring. The single proton at the C5 position (the methine proton) would appear as a singlet, and the two N-H protons of the imidazolidine-2,4-dione ring would each produce a signal, which may be broad depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. For 5-(4-Methoxyphenyl)imidazolidine-2,4-dione, distinct signals are expected for the two carbonyl carbons (C2 and C4) in the dione (B5365651) ring, typically in the range of δ 150-175 ppm. mdpi.com The spectrum would also show signals for the four different types of carbons in the substituted phenyl ring, the methoxy carbon, and the aliphatic C5 carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. mdpi.com A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would help to unequivocally assign the methine (CH) and methoxy (CH₃) carbons in the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

| Atom Type | Technique | Expected Signal | Predicted Chemical Shift (δ) |

|---|---|---|---|

| -OCH₃ | ¹H NMR | Singlet (3H) | ~3.8 ppm |

| Aromatic-H | ¹H NMR | Doublet (2H) & Doublet (2H) | ~6.9-7.4 ppm |

| C5-H | ¹H NMR | Singlet (1H) | ~5.0-5.5 ppm |

| N-H | ¹H NMR | Two Broad Singlets (1H each) | Variable |

| C=O | ¹³C NMR | Two Signals | ~155-175 ppm |

| Aromatic-C | ¹³C NMR | Four Signals | ~114-160 ppm |

| -OCH₃ | ¹³C NMR | One Signal | ~55 ppm |

| C5 | ¹³C NMR | One Signal | ~60-65 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. Analysis of related hydantoin (B18101) structures shows strong absorptions for the amide and urea (B33335) C=O bonds. mdpi.com Other expected signals include stretching vibrations for N-H bonds in the heterocyclic ring, aromatic and aliphatic C-H bonds, aromatic C-C bonds, and the C-O-C stretch of the methoxy group. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amide/Imide) | Stretching | 3200-3300 | mdpi.com |

| C-H (Aromatic) | Stretching | 3000-3100 | mdpi.com |

| C=O (Dione) | Stretching | ~1710-1780 | mdpi.com |

| C=C (Aromatic) | Stretching | ~1510-1600 | mdpi.com |

| C-N | Stretching | ~1400 | mdpi.com |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 | mdpi.com |

Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. mdpi.com

For this compound (C₁₀H₁₀N₂O₃), the exact molecular weight is 206.0691 g/mol . Techniques like Electrospray Ionization (ESI-MS) are commonly used, which typically generate pseudomolecular ions such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.comcymitquimica.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the compound's presence and purity.

Table 3: Predicted Mass Spectrometry Data for Adducts of this compound Based on the molecular formula C₁₀H₁₀N₂O₃ and data from analogous compounds. cymitquimica.com

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₁N₂O₃⁺ | 207.0764 |

| [M+Na]⁺ | C₁₀H₁₀N₂O₃Na⁺ | 229.0584 |

| [M+K]⁺ | C₁₀H₁₀N₂O₃K⁺ | 245.0323 |

| [M-H]⁻ | C₁₀H₉N₂O₃⁻ | 205.0619 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Table 4: Crystallographic Data for the Related Compound 1-(4-Methoxyphenyl)imidazolidine-2,4-dione researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9993 (10) |

| b (Å) | 6.1566 (12) |

| c (Å) | 30.052 (6) |

| β (°) | 93.91 (3) |

| Volume (ų) | 922.8 (3) |

| Z (Molecules/Unit Cell) | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and DNA Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. Furthermore, UV-Vis spectroscopy is a primary tool for investigating the interactions between small molecules and macromolecules like DNA. hmdb.ca

Studies on the closely related compound 5-(4-methoxybenzylidene)imidazolidine-2,4-dione (MBI) have used UV-Vis spectroscopy to probe its binding affinity to DNA. hmdb.ca When a small molecule binds to DNA, changes in its absorption spectrum, such as hypochromism (decreased absorbance) or hyperchromism (increased absorbance), can be observed. These changes are used to calculate the binding constant (K), which quantifies the strength of the interaction. For MBI, the binding constant with DNA at a pH of 7.4 was determined to be 2.06 x 10⁴ M⁻¹, indicating a significant interaction. hmdb.ca Such studies are crucial for evaluating the potential of these compounds as anticancer agents, as DNA is a primary target for many chemotherapeutic drugs. hmdb.ca

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a critical confirmation of the compound's elemental composition and is a key indicator of its purity. For this compound, with the molecular formula C₁₀H₁₀N₂O₃, the theoretical elemental composition can be precisely calculated. A close match between the experimental and theoretical values (typically within ±0.4%) would validate the proposed formula and purity of a synthesized batch.

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂O₃)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 58.25 |

| Hydrogen (H) | 4.89 |

| Nitrogen (N) | 13.59 |

| Oxygen (O) | 23.28 |

Toxicological Considerations and Safety Assessment

In Vitro Cytotoxicity Studies on Mammalian Cell Lines (e.g., HepG2, SH-SY5Y)

In vitro cytotoxicity assays are fundamental in toxicology for screening the potential of a substance to cause cell damage or death. The human liver cancer cell line, HepG2, and the human neuroblastoma cell line, SH-SY5Y, are standard models used to assess hepatotoxicity and neurotoxicity, respectively. researchgate.net

Studies on other imidazolidine-2,4-dione derivatives have shown varied cytotoxic potential. For example, certain 2-thioxoimidazolidin-4-one derivatives have demonstrated cytotoxicity against the HepG2 cell line. This highlights the importance of the specific substitutions on the imidazolidine-2,4-dione core in determining the cytotoxic profile. The specific cytotoxic effects of 5-(4-methoxyphenyl)imidazolidine-2,4-dione on HepG2 and SH-SY5Y cells remain to be explicitly determined through direct experimental investigation.

Table 1: Cytotoxicity Data for Related Imidazolidine-2,4-dione Derivatives This table is for illustrative purposes based on related compounds, as direct data for this compound was not found.

| Compound Type | Cell Line | Endpoint | Result |

|---|---|---|---|

| 5-Arylideneimidazolidine-2,4-dione Derivatives | Human Skin Cells | - | Non-cytotoxic up to 50 µM |

| 2-Thioxoimidazolidin-4-one Derivatives | HepG2 | IC50 | Variable, some active |

In Vivo Toxicity Evaluation (e.g., LD50, systemic effects)

In vivo toxicity studies in animal models are essential for understanding the potential systemic effects and lethal dose (LD50) of a compound. The LD50 value represents the dose of a substance that is lethal to 50% of a test population. mdpi.com

Specific LD50 data and detailed in vivo systemic toxicity studies for this compound are not available in the public domain. However, research on other imidazolidine (B613845) derivatives provides some context. For example, the LD50 of 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) in mice via the intraperitoneal route was determined to be 1358.9 mg/kg. nih.gov Another compound, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-2,4-imidazolidinedione, showed an LD50 of >5 g/kg in both rats and mice when administered intraperitoneally. nih.gov These values suggest that the acute toxicity of imidazolidine-2,4-dione derivatives can vary significantly based on their specific molecular structure. Without direct testing, the LD50 and systemic effects of this compound cannot be definitively stated.

Table 2: Acute Toxicity Data for Related Imidazolidine Derivatives This table presents data for related compounds as a reference, due to the absence of specific data for this compound.

| Compound Name | Species | Route of Administration | LD50 |

|---|---|---|---|

| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione | Mouse | Intraperitoneal | 1358.9 mg/kg nih.gov |

| 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-2,4-imidazolidinedione | Rat | Intraperitoneal | >5 g/kg nih.gov |

| 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-2,4-imidazolidinedione | Mouse | Intraperitoneal | >5 g/kg nih.gov |

Phototoxicity and Photostability Assessment in UV-Active Derivatives

Phototoxicity is an adverse skin reaction that can occur when a chemical is exposed to light, while photostability refers to a chemical's ability to resist degradation upon exposure to light. These assessments are particularly crucial for compounds designed to be UV-active, such as those in sunscreens.

Studies on a series of 5-arylideneimidazolidine-2,4-dione derivatives, which are structurally related to this compound, have shown promising results in terms of their photoprotective properties and photostability. The presence of methoxy (B1213986) groups on the phenyl ring was found to shift the maximum UV absorption to the UVA region. For instance, diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate was identified as a promising and highly photostable UVB-filter. The primary photodegradation products observed were geometric isomers of the parent compounds. These findings suggest that the imidazolidine-2,4-dione scaffold with a methoxyphenyl substitution has potential for UV-filtering applications with favorable photostability.

Evaluation of Potential for Systemic Absorption and Endocrine Disruption

The potential for a compound to be absorbed into the bloodstream (systemic absorption) and to interfere with the body's hormonal system (endocrine disruption) are key safety considerations.

Direct studies on the systemic absorption of this compound are not currently available.

Regarding endocrine disruption, research on related 5-arylideneimidazolidine-2,4-dione derivatives has provided some initial safety data. In an in vitro study using the MCF-7 breast cancer cell model, these compounds were shown to possess no estrogenic activity. This suggests a low potential for these specific derivatives to act as endocrine disruptors through the estrogen receptor pathway. However, a comprehensive assessment of the endocrine disruption potential of this compound would require further investigation across a range of hormonal pathways. The potential for endocrine disruption is a significant concern for many industrial chemicals and is an area of active research. nih.govjcpjournal.org

Conclusion and Future Outlook

Summary of Key Research Findings and Contributions

Research specifically focused on 5-(4-Methoxyphenyl)imidazolidine-2,4-dione is limited, with significant findings primarily centered on its synthesis as a derivative within broader studies of the imidazolidine-2,4-dione class.

A notable synthesis of a closely related derivative, (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione, was achieved through the reaction of C-4-methoxyphenylglycine with phenyl isocyanate. nih.gov This reaction yielded the target compound as white crystals with a high yield of 87.60%. nih.gov The structure was confirmed using infrared (IR) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy. nih.gov

While direct and extensive biological evaluations of this compound are not widely published, the imidazolidine-2,4-dione (or hydantoin) scaffold itself is a cornerstone of numerous pharmacologically active molecules. nih.govmdpi.com Derivatives of this core structure are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties. nih.govmdpi.com This established bioactivity of the parent scaffold provides a strong rationale for the therapeutic potential of its derivatives, including the 5-(4-methoxyphenyl) substituted variant.

Table 1: Synthesis and Spectroscopic Data of (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione

| Parameter | Value | Reference |

| Starting Materials | C-4-Methoxyphenylglycine, Phenyl isocyanate | nih.gov |

| Yield | 87.60% | nih.gov |

| Melting Point | 182–183 °C | nih.gov |

| IR νmax (cm-1) | ||

| NH | 3,317 | nih.gov |

| C=O | 1,773, 1,718 | nih.gov |

| CAr-O | 1,249 | nih.gov |

| CH3-O | 1,025 | nih.gov |

| ¹H-NMR (DMSO-d6) δ (ppm) | ||

| CH3O | 3.71 (s, 3H) | nih.gov |

| H5 | 5.16 (s, 1H) | nih.gov |

| Aromatics | 6.95 (m, 4H), 7.32 (m, 5H) | nih.gov |

| NH | 8.86 (s, 1H) | nih.gov |

Emerging Trends and Unexplored Avenues in Imidazolidine-2,4-dione Research

The field of imidazolidine-2,4-dione research is dynamic, with several emerging trends pointing toward new therapeutic applications. These trends offer a roadmap for exploring the untapped potential of derivatives like this compound.

One of the most promising areas is the development of selective inhibitors for specific protein targets . For instance, imidazolidine-2,4-dione derivatives are being investigated as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for treating type 2 diabetes and obesity. nih.gov Another significant trend is the design of these compounds as inhibitors of the B-cell lymphoma-2 (Bcl-2) family of proteins , which are key regulators of apoptosis and are implicated in cancer. nih.govdocumentsdelivered.com The imidazolidine-2,4-dione scaffold is being utilized as a bioisosteric replacement for other heterocyclic cores, like rhodanine (B49660), to develop potent Bcl-2 inhibitors. researchgate.net

Furthermore, research is expanding into the antimicrobial and antifungal properties of imidazolidine-2,4-dione derivatives. ceon.rs The synthesis of diverse libraries of these compounds and screening them against various microbial strains is an active area of investigation.

Unexplored avenues include the systematic investigation of the impact of substitution patterns on the 5-position of the imidazolidine-2,4-dione ring on a wider range of biological targets. For this compound, the influence of the methoxy (B1213986) group's position and the potential for additional substitutions on the phenyl ring have not been thoroughly explored. The compound's potential as a modulator of neurological pathways, beyond anticonvulsant activity, also remains largely uninvestigated.

Prospective Directions for Further Investigation and Therapeutic Development

Building upon the existing knowledge and emerging trends, several prospective directions for the future investigation of this compound can be outlined.

A primary focus should be the comprehensive biological evaluation of the compound. This would involve screening for a variety of activities, including but not limited to:

Anticonvulsant activity: Given the known efficacy of hydantoins like phenytoin (B1677684) in treating epilepsy, a thorough evaluation of this compound in established seizure models is warranted. bepls.com

Antidiabetic properties: Following the trend of developing PTP1B inhibitors, this compound should be assessed for its potential to modulate glucose metabolism and insulin (B600854) sensitivity. asianpubs.orgnih.gov

Anticancer activity: Screening against a panel of cancer cell lines, particularly those overexpressing Bcl-2 proteins, could reveal potential as an anti-neoplastic agent. mdpi.com

Antimicrobial effects: Evaluation against a broad spectrum of bacteria and fungi could uncover novel antimicrobial applications.

Table 2: Potential Therapeutic Targets for Imidazolidine-2,4-dione Derivatives

| Therapeutic Area | Potential Target | Reference |

| Diabetes & Obesity | Protein Tyrosine Phosphatase-1B (PTP1B) | nih.gov |

| Cancer | B-cell lymphoma-2 (Bcl-2) family proteins | nih.govresearchgate.netmdpi.com |

| Epilepsy | Voltage-gated sodium channels | bepls.com |

| Inflammation | Cyclooxygenase (COX) enzymes | researchgate.net |

Future research should also focus on structure-activity relationship (SAR) studies . This would involve the synthesis of a library of analogues of this compound with modifications to both the phenyl ring and the imidazolidine (B613845) core. For example, altering the position of the methoxy group, introducing other substituents on the phenyl ring, and substituting the nitrogen atoms of the hydantoin (B18101) ring could lead to the discovery of more potent and selective compounds.

Finally, computational and molecular modeling studies could be employed to predict the binding affinity of this compound and its analogues to various biological targets. This in silico approach can help to prioritize the synthesis of the most promising derivatives for further experimental evaluation.

Q & A

Q. What are the established synthetic routes for 5-(4-Methoxyphenyl)imidazolidine-2,4-dione?

The compound can be synthesized via cyclization reactions involving substituted phenyl precursors. A common approach involves:

- Step 1 : Reacting 4-methoxyphenylamine derivatives with carbonyl sources (e.g., urea or thiourea) under acidic or basic conditions to form the imidazolidine-2,4-dione core.

- Step 2 : Purification via recrystallization using solvent systems like DMF-acetic acid or ethanol-water mixtures to achieve >95% purity .

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts such as 5-(4-Methylphenyl) analogs, a known impurity .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Protocol : Crystals grown via slow evaporation (e.g., from ethanol) are analyzed at low temperatures (113–173 K) to reduce thermal motion artifacts.

- Parameters : Mean C–C bond lengths (~1.5 Å) and R factors (<0.1) validate structural accuracy. The methoxyphenyl group typically exhibits a dihedral angle of 6–9° relative to the imidazolidine ring, influencing molecular packing .

- Software : Use programs like SHELX or OLEX2 for refinement .

Q. What methods are recommended for assessing the purity of this compound?

- HPLC : Utilize a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to resolve impurities (e.g., 5-(4-Methylphenyl) derivatives) .

- NMR : Compare integration ratios of aromatic protons (δ 7.2–7.8 ppm) and methoxy groups (δ 3.8 ppm) to detect contaminants .

- Melting Point : Consistent values (±2°C) across batches confirm purity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction intermediates and transition states. For example, study the energy barriers for sulfonylation or halogenation reactions .

- Reaction Path Search : Tools like GRRM or AFIR predict feasible pathways for synthesizing analogs (e.g., 5-fluorophenyl or chlorophenyl derivatives) .

- Machine Learning : Train models on PubChem data to predict optimal solvent systems or catalysts for regioselective modifications .

Q. What strategies are used to analyze the biological activity of this compound and its analogs?

- Enzyme Assays : Test inhibitory activity against targets like aldose reductase or HIV protease using fluorogenic substrates. IC50 values <10 μM indicate high potency .

- Cell-Based Studies : Evaluate cytotoxicity (via MTT assay) and therapeutic potential (e.g., hypoglycemic effects) in diabetic cell models .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups) on binding affinity using molecular docking (AutoDock Vina) .

Q. How can contradictions in spectroscopic or crystallographic data across studies be resolved?

- Replicate Conditions : Ensure identical crystallization solvents and temperatures to isolate environmental effects .

- Data Validation : Cross-reference experimental NMR shifts with computed spectra (GIAO-DFT) and SC-XRD results with Cambridge Structural Database entries .

- Meta-Analysis : Statistically aggregate data from multiple studies (e.g., mean R factors, bond angles) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.